molecular formula C18H28O3 B12529817 2-(Undecyloxy)benzoic acid CAS No. 725723-69-3

2-(Undecyloxy)benzoic acid

Cat. No.: B12529817
CAS No.: 725723-69-3
M. Wt: 292.4 g/mol
InChI Key: SKLONWJXQCGGDY-UHFFFAOYSA-N
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Description

2-(Undecyloxy)benzoic acid is an organic compound with the molecular formula C18H28O3. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by an undecyloxy group (a chain of eleven carbon atoms attached to an oxygen atom). This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Undecyloxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with undecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

    Esterification: 2-hydroxybenzoic acid reacts with undecanol in the presence of sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

    Catalysts: Strong acids like sulfuric acid are used to catalyze the reaction.

    Purification: The product is purified through distillation or recrystallization to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Undecyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-(Undecyloxy)benzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(Undecyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Undecyloxy)benzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

2-(Undecyloxy)benzoic acid can be compared with other similar compounds, such as:

    4-(Undecyloxy)benzoic acid: Similar structure but with the undecyloxy group at the para position.

    2-(Decyloxy)benzoic acid: Similar structure but with a decyloxy group instead of undecyloxy.

    2-(Dodecyloxy)benzoic acid: Similar structure but with a dodecyloxy group instead of undecyloxy.

Uniqueness

This compound is unique due to its specific liquid crystalline properties and its ability to form stable liquid crystalline phases, making it valuable in the development of advanced materials.

Properties

CAS No.

725723-69-3

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

2-undecoxybenzoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-12-15-21-17-14-11-10-13-16(17)18(19)20/h10-11,13-14H,2-9,12,15H2,1H3,(H,19,20)

InChI Key

SKLONWJXQCGGDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=CC=C1C(=O)O

Origin of Product

United States

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